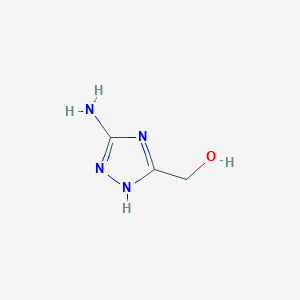

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWSMVWRGAFPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950001 | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-39-3, 27277-03-8 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27277-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol: Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique chemical properties and ability to participate in various biological interactions. The presence of both an amino group and a hydroxymethyl substituent on the triazole ring imparts a combination of hydrogen bond donor and acceptor capabilities, influencing its solubility, reactivity, and potential as a scaffold in drug design.[][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 27277-03-8 | [][3][4] |

| Molecular Formula | C₃H₆N₄O | [][2] |

| Molecular Weight | 114.11 g/mol | [][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly found in searches. | |

| Boiling Point | Not explicitly found in searches. | |

| Solubility | Soluble in polar organic solvents like DMSO and DMF (predicted). |

Synthesis and Purification

The primary synthetic route to this compound involves the cyclization of aminoguanidine with glycolic acid. This reaction is a well-established method for the formation of 3,5-disubstituted 1,2,4-triazoles.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aminoguanidine bicarbonate

-

Glycolic acid

-

Dilute mineral acid (e.g., HCl)

-

Base (e.g., NaOH or KOH)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of aminoguanidine bicarbonate and glycolic acid is prepared. A suitable solvent, such as water or a high-boiling point alcohol, can be used.

-

Acid-catalyzed Condensation: A catalytic amount of a mineral acid is added to the mixture. The reaction is then heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by neutralizing the solution with a base.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl group, the amino protons, and the N-H proton of the triazole ring. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the carbon of the hydroxymethyl group and the two carbons of the triazole ring.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretching of the amino group and the triazole ring, and C-N and C=N stretching vibrations of the heterocyclic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (114.11 g/mol ).

Chemical Reactivity and Tautomerism

The chemical reactivity of this compound is dictated by the functional groups present: the amino group, the hydroxymethyl group, and the triazole ring itself.

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and can also undergo esterification and etherification reactions.

-

1,2,4-Triazole Ring: The triazole ring is aromatic and can participate in electrophilic substitution reactions, although the presence of the amino group can influence the regioselectivity. The nitrogen atoms of the ring are also nucleophilic and can be alkylated.

A key chemical feature of 1,2,4-triazoles is the phenomenon of annular tautomerism , where the proton on the ring nitrogen can migrate between the different nitrogen atoms. For this compound, three tautomeric forms are possible. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents.[2][5]

Caption: Annular tautomerism in 5-amino-1,2,4-triazoles.

Applications in Drug Discovery and Materials Science

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The presence of the amino and hydroxymethyl groups on this compound makes it an attractive building block for the synthesis of novel drug candidates.[6][7] These functional groups provide convenient handles for further chemical modification to explore structure-activity relationships.

In materials science, the ability of the triazole ring to coordinate with metal ions and the hydrogen bonding capabilities of the amino and hydroxyl groups suggest potential applications in the development of coordination polymers and functional materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its chemical properties, particularly its reactivity and tautomeric nature, offer a rich field for further investigation and exploitation. A comprehensive understanding of its characteristics, as outlined in this guide, is crucial for unlocking its full potential in various scientific disciplines.

References

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25675-25687. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. . [Link]

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[][5][8]Triazole Derivatives. (2018). Molecules, 23(5), 1056. [Link]

-

Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. . [Link]

-

Zhang, Y., et al. (2017). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 7(83), 52733-52741. [Link]

-

de Souza, M. C. B. V., et al. (2019). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 62(17), 7936-7953. [Link]

- Google Patents. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

-

Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]

-

Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7058. [Link]

-

Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1424. [Link]

-

The synthesis technology of aminoguanidine bicarbonate. (2011). Advanced Materials Research, 396-398, 1155-1158. [Link]

- Google Patents.

-

Aminoguanidonium Hydrogen Carbonate (Aminoguanidine Bicarbonate). (2013). Organic Syntheses, 90, 1-10. [Link]

Sources

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 27277-03-8|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (6-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANOL | 749929-25-7 [chemicalbook.com]

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol: A Key Heterocyclic Building Block

CAS Number: 27277-03-8 [1][2][3]

Prepared by: Gemini, Senior Application Scientist

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a pivotal heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a 1,2,4-triazole ring substituted with both an amino and a hydroxymethyl group, imparts a desirable combination of polarity, hydrogen bonding capabilities, and reactive handles for further chemical modification. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, explore plausible synthetic routes with mechanistic insights, detail analytical characterization methods, and discuss its burgeoning applications as a versatile building block in the design of novel therapeutics.

Physicochemical Properties and Structural Attributes

The inherent characteristics of this compound are fundamental to its utility in chemical synthesis and its interaction with biological systems. The 1,2,4-triazole core is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of both hydrogen bond donors (-NH2, -OH, and ring N-H) and acceptors (ring nitrogens) facilitates strong and specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27277-03-8 | [1][2][3] |

| Molecular Formula | C₃H₆N₄O | [1][3] |

| Molecular Weight | 114.11 g/mol | [1][3] |

| Appearance | Off-white to white solid | Inferred from typical small organic molecules of this class |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | Inferred from structure |

| Hydrogen Bond Donors | 3 | [] |

| Hydrogen Bond Acceptors | 4 | [] |

| Topological Polar Surface Area | 87.8 Ų | Inferred from structural analysis |

Synthesis and Mechanistic Considerations

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic strategy can be devised based on established methodologies for the formation of 3,5-disubstituted 1,2,4-triazoles. The following proposed synthesis leverages the common and reliable reaction between an amidinohydrazone (or a related precursor) and a suitable cyclizing agent.

Proposed Synthetic Pathway

A logical approach involves the cyclization of a derivative of aminoguanidine with a protected glycolic acid equivalent. A particularly attractive route starts from aminoguanidine and ethyl glycolate.

Sources

An In-Depth Technical Guide to the Molecular Structure of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS No: 27277-03-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the intricacies of its structural elucidation, including tautomeric forms and spectroscopic signatures. Furthermore, this guide will present a detailed, field-proven protocol for its synthesis and discuss its significance as a versatile building block in the design of novel therapeutic agents.

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological profile and metabolic stability. This five-membered heterocycle, with its capacity for hydrogen bonding and dipole interactions, serves as a privileged scaffold in a multitude of clinically significant drugs.[1] The incorporation of an amino group at the 3-position further enhances its utility, providing a key vector for molecular diversity and interaction with biological targets. This compound, with its additional hydroxyl functionality, represents a particularly valuable synthon, offering multiple points for chemical modification and the potential for improved pharmacokinetic properties. This guide aims to provide a deep dive into the molecular architecture of this important building block.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and computed physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27277-03-8 | [2][3] |

| Molecular Formula | C₃H₆N₄O | [2] |

| Molecular Weight | 114.11 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=NC(=NN1)N(C)O | [3] |

| InChI | InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| InChIKey | WQWSMVWRGAFPJX-UHFFFAOYSA-N |

Synthesis of this compound: A Protocol Grounded in Expertise

The synthesis of 3-amino-1,2,4-triazoles is a well-established area of organic chemistry, with the most common and robust method involving the cyclocondensation of aminoguanidine with a carboxylic acid or its derivative.[4] For the synthesis of this compound, glycolic acid is the logical carboxylic acid precursor. The following protocol is a detailed, step-by-step methodology derived from established principles for the synthesis of related compounds.[4][5][6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Aminoguanidine hydrochloride

-

Glycolic acid

-

Phosphorus oxychloride (POCl₃) or a suitable dehydrating agent

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Formation of the Acylaminoguanidine Intermediate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of aminoguanidine hydrochloride in a minimal amount of water.

-

Add one equivalent of glycolic acid to the solution.

-

Slowly add a suitable dehydrating agent, such as phosphorus oxychloride, while cooling the mixture in an ice bath. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for one hour, followed by heating to reflux for 2-3 hours.

-

-

Cyclization to the Triazole Ring:

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a solution of sodium hydroxide until a pH of approximately 7-8 is reached. This step should be performed in an ice bath to manage the heat of neutralization.

-

The cyclization to the 1,2,4-triazole ring occurs during this process, often accompanied by the precipitation of the product.

-

-

Isolation and Purification:

-

If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude solid can then be purified.

-

Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is typically effective for purification.

-

Dry the purified product under vacuum to obtain this compound as a crystalline solid.

-

Self-Validation: The success of the synthesis can be monitored at each stage. The formation of the intermediate and the final product can be tracked by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), as detailed in the following sections.

Molecular Structure and Tautomerism: A Deeper Look

A critical aspect of the molecular structure of 3-amino-1,2,4-triazoles is the phenomenon of annular prototropic tautomerism. The triazole ring can exist in different tautomeric forms, which can significantly influence its chemical reactivity and biological activity.

Tautomeric Forms

This compound can theoretically exist in three tautomeric forms: the 1H-5-amino, 1H-3-amino, and 4H-5-amino forms.

Caption: Tautomeric forms of this compound.

Extensive studies on analogous 3-amino-1,2,4-triazole derivatives have demonstrated that the 1H-5-amino tautomer is the predominant form in both solution and the solid state.[5][6] This preference is supported by both NMR spectroscopy and X-ray crystallography of related compounds.[5]

Crystallographic Insights from Analogous Structures

While a crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one confirms the 1H-5-amino tautomer in the solid state. The triazole ring in these structures is typically planar, and the exocyclic amino and substituent groups lie close to this plane.

A key feature of the crystal packing of 3-amino-1,2,4-triazoles is the extensive network of intermolecular hydrogen bonds. The amino group and the ring nitrogen atoms act as hydrogen bond donors and acceptors, respectively. This leads to the formation of robust supramolecular structures, such as centrosymmetric dimers or extended chains.[7][8] It is highly probable that this compound also exhibits similar hydrogen bonding patterns, with the hydroxyl group providing an additional site for such interactions.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the hydroxymethyl group, the amino group, and the triazole ring NH. The chemical shifts will be influenced by the solvent and the tautomeric equilibrium. In a solvent like DMSO-d₆, the NH protons are typically observed as broad singlets at lower field. The CH₂ protons of the hydroxymethyl group would likely appear as a singlet, and the OH proton would also be a singlet, the position of which is concentration and temperature-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Two distinct signals are expected for the triazole ring carbons. The chemical shifts of these carbons are sensitive to the substitution pattern and tautomeric form.[6][9] A signal for the hydroxymethyl carbon will also be present at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[10]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino group (NH₂) |

| 3300-3200 | O-H stretching | Hydroxyl group (OH) |

| ~3100 | N-H stretching | Triazole ring |

| 1650-1600 | N-H bending | Amino group (NH₂) |

| 1580-1400 | C=N and N=N stretching | Triazole ring |

| ~1050 | C-O stretching | Primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 114. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) and hydrogen cyanide (HCN) from the triazole ring.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its functional groups: the amino group, the hydroxyl group, and the triazole ring itself.

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.

-

Hydroxyl Group: The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or it can be converted to esters or ethers.

-

Triazole Ring: The nitrogen atoms of the triazole ring can act as nucleophiles and can be alkylated or acylated.

This trifunctional nature makes this compound a highly versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-triazole core is a known bioisostere for amide and ester groups, and its incorporation into drug candidates can improve metabolic stability and binding affinity to target proteins.[1] Derivatives of 3-amino-1,2,4-triazole have been reported to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1]

Caption: Reactivity and applications of this compound.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its molecular structure is characterized by a planar 1,2,4-triazole ring, with the 1H-5-amino tautomer being the most stable form. The presence of amino and hydroxyl functional groups provides a rich platform for chemical derivatization. This technical guide has provided a comprehensive overview of its synthesis, structural features, and spectroscopic properties, underscoring its importance as a versatile building block for the development of novel therapeutic agents.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 27277-03-8|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its structural motifs that facilitate hydrogen bonding and its utility in the synthesis of more complex bioactive molecules. This guide provides a detailed exploration of the principal synthetic pathways to this compound, designed for chemical researchers and drug development professionals. We will delve into two robust synthetic strategies: a modern, direct approach via microwave-assisted cyclocondensation and a classical, multi-step route involving the reduction of a carboxylic acid precursor. This document emphasizes the underlying chemical principles, provides detailed, actionable protocols, and offers insights into the selection of reagents and reaction conditions to ensure both efficiency and safety.

Introduction: The Significance of the 5-Amino-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The presence of a 5-amino group introduces a critical hydrogen bond donor and a site for further functionalization, enhancing the molecule's ability to interact with biological targets. The 3-methanol substituent provides a primary alcohol functionality, which can act as a hydrogen bond donor/acceptor or serve as a handle for further synthetic elaboration. Consequently, efficient and scalable access to this compound is of significant interest to the pharmaceutical and agrochemical industries.

This guide will focus on the practical synthesis of this valuable intermediate, providing the necessary detail for its successful preparation in a laboratory setting.

Primary Synthesis Pathway: Microwave-Assisted Cyclocondensation

The most direct and modern approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the acid-catalyzed condensation of aminoguanidine with a carboxylic acid.[1] This method has been significantly enhanced by the use of microwave irradiation, which dramatically reduces reaction times and often improves yields.[1][2]

Mechanistic Rationale

The reaction proceeds through an initial acid-catalyzed formation of a guanylhydrazide intermediate from aminoguanidine and the carboxylic acid (in this case, glycolic acid). This intermediate then undergoes intramolecular cyclization with the loss of two molecules of water to form the stable 1,2,4-triazole ring. The use of microwave heating accelerates the rate-limiting cyclization and dehydration steps.

Diagram 1: Plausible Reaction Mechanism for Triazole Formation

A visual representation of the key steps in the formation of the 1,2,4-triazole ring from aminoguanidine and a carboxylic acid.

Experimental Protocol: Microwave Synthesis

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials:

-

Aminoguanidine bicarbonate

-

Glycolic acid

-

Hydrochloric acid (37%)

-

Sodium hydroxide (10% aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Microwave synthesis vial (10 mL)

-

Monomode microwave reactor

Procedure:

-

Preparation of Aminoguanidine Hydrochloride: In a beaker, mix aminoguanidine bicarbonate (1.36 g, 0.01 mol) with a 37% solution of hydrochloric acid (1.25 mL, 0.015 mol). Stir the mixture for 1 hour at room temperature. Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.

-

Reaction Setup: Place the freshly prepared aminoguanidine hydrochloride and glycolic acid (0.91 g, 0.012 mol) into a 10 mL microwave process vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180°C for 3 hours.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, dissolve the solid residue in a minimum amount of water. Neutralize the solution with a 10% aqueous solution of sodium hydroxide to pH 8.

-

Extraction: Evaporate the water under reduced pressure. Extract the resulting solid residue with hot ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the pure product.

Key Experimental Considerations

-

Reagent Stoichiometry: An excess of the carboxylic acid is often used to drive the initial condensation reaction to completion.[1]

-

Acid Catalyst: The reaction is acid-catalyzed, which is why aminoguanidine bicarbonate is first converted to its hydrochloride salt.

-

Microwave Parameters: The temperature and time are critical parameters that may require optimization depending on the specific microwave reactor used.

-

Purification: The choice of recrystallization solvent is crucial for obtaining a high-purity product. The polarity of the target molecule suggests that polar solvents will be required.

Alternative Synthesis Pathway: Reduction of a Carboxylic Acid Precursor

An alternative and more traditional route involves the synthesis of a 5-amino-1,2,4-triazole bearing a carboxylic acid or ester group at the 3-position, followed by its reduction to the primary alcohol. This multi-step approach offers flexibility and can be advantageous if microwave equipment is unavailable.

Synthesis of the Carboxylic Acid Precursor

5-Amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized by the reaction of aminoguanidine bicarbonate with an excess of oxalic acid.[3] The corresponding ethyl ester can then be prepared via Fischer esterification.

Diagram 2: Synthesis of Precursors and Final Reduction

A workflow illustrating the multi-step synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 5-Amino-1H-1,2,4-triazole-3-carboxylate

This protocol is based on standard procedures for the reduction of esters with lithium aluminum hydride (LiAlH₄).[4][5]

Materials:

-

Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Sodium hydroxide (15% aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Ester: Dissolve ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Quenching (Fieser work-up): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% aqueous sodium hydroxide (X mL)

-

Water (3X mL) (Caution: This process is highly exothermic and generates hydrogen gas.)

-

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and then ethyl acetate.

-

Drying and Concentration: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization as described in section 2.2.

Causality in Experimental Design

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[5] Milder reagents like sodium borohydride are generally not effective for this transformation.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

-

Careful Quenching: The work-up procedure is critical for safety and for the formation of an easily filterable aluminum salt precipitate. The Fieser method is a reliable and widely used protocol.[4]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄O | [6][] |

| Molecular Weight | 114.11 g/mol | [6][] |

| CAS Number | 27277-03-8 | [6] |

| Appearance | White to off-white solid | (Typical) |

| ¹H NMR (DMSO-d₆) | δ (ppm): 4.35 (s, 2H, CH₂), 5.75 (s, 2H, NH₂), ~11.5 (br s, 1H, NH) | [8] (Interpreted) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~55.0 (CH₂), ~155.0 (C3-Triazole), ~160.0 (C5-Triazole) | (Predicted) |

Note: NMR data is interpreted from available spectra and may vary slightly based on solvent and concentration.

Conclusion and Future Perspectives

This guide has detailed two reliable and effective pathways for the synthesis of this compound. The microwave-assisted cyclocondensation offers a rapid and efficient route, aligning with the principles of green chemistry by reducing reaction times and potentially solvent usage. The alternative route via reduction of a carboxylic acid precursor provides a robust, classical approach that does not require specialized equipment.

The choice of pathway will depend on the specific resources and requirements of the research setting. Both methods provide access to a versatile building block, opening avenues for the development of novel pharmaceuticals and agrochemicals. Future work may focus on optimizing these processes for large-scale production and exploring the derivatization of the hydroxyl and amino functionalities to generate libraries of new chemical entities for biological screening.

References

-

Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(57), 35635-35644. [Link]

-

Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.

-

Dickey, J. B., et al. (1959). L-Valinol. Organic Syntheses, 39, 19. [Link]

-

Masterson, J. M., & Miller, J. F. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Alzchem Group. (n.d.). 5-Amino-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link]

-

IJISRT. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]

-

Tork, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses Procedure. Retrieved from [Link]

-

Sharma, V., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability, 2(1), 104-128. [Link]

-

Masterson, J. M., & Miller, J. F. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

IJISRT. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scbt.com [scbt.com]

- 8. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazoles Using Aminoguanidine Hydrochloride

Foreword: The Enduring Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have cemented its role in a vast array of therapeutic agents, from antifungals like fluconazole to antiviral and anticancer drugs.[1][2][3] As a bioisostere for amide bonds, it offers a strategic tool for drug designers to enhance the pharmacokinetic profiles of lead compounds.[4] Central to the construction of this privileged scaffold is aminoguanidine, a remarkably versatile and historically significant building block.[5] The presence of a hydrazine moiety directly attached to a guanidine core provides a unique sequence of nucleophilic nitrogen atoms, making it an ideal precursor for cyclization reactions.[5] This guide provides an in-depth exploration of the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine hydrochloride, focusing on the underlying reaction mechanisms, field-proven experimental protocols, and the causality behind key procedural choices.

Mechanistic Underpinnings: The Pathway from Aminoguanidine to Triazole

The fundamental strategy for synthesizing 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine involves a condensation-cyclization sequence with a suitable one-carbon electrophile, most commonly a carboxylic acid or its derivative.[5][6]

The Primary Pathway: Condensation with Carboxylic Acids

The most prevalent and versatile method is the direct reaction of aminoguanidine with a carboxylic acid. This transformation proceeds via two critical, sequential steps:

-

Formation of the Guanyl Hydrazide Intermediate: The reaction is initiated by an acid-catalyzed nucleophilic attack of the terminal nitrogen of the hydrazine moiety of aminoguanidine onto the carbonyl carbon of the carboxylic acid. This step is a classic condensation reaction, forming an N-acyl aminoguanidine intermediate (also known as a guanyl hydrazide).[4] The acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack. This initial condensation is a reversible process, and its success is highly dependent on the reaction conditions.[4]

-

Intramolecular Cyclization and Dehydration: The guanyl hydrazide intermediate, upon heating, undergoes a spontaneous intramolecular cyclization. A lone pair of electrons on one of the guanidinyl nitrogen atoms attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule, an energetically favorable dehydration event that drives the reaction to completion and results in the formation of the stable aromatic 1,2,4-triazole ring.[4]

Modern approaches frequently employ microwave irradiation, which dramatically accelerates the rate of both the initial condensation and the subsequent cyclization, often allowing the synthesis to be completed in a one-pot fashion with high efficiency.[1][4]

Caption: Plausible Reaction Mechanism for 1,2,4-Triazole Formation.

Field-Validated Experimental Protocols

The trustworthiness of a synthetic method lies in its reproducibility and clarity. The following protocols are derived from authoritative sources and represent robust methods for the laboratory-scale synthesis of 1,2,4-triazoles.

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted-3-amino-1,2,4-triazoles

This modern, efficient protocol is adapted from a green chemistry approach utilizing microwave heating to drive the reaction between aminoguanidine and various carboxylic acids.[1][4] It is particularly advantageous for its speed and suitability for volatile starting materials when conducted in sealed vessels.[1]

Experimental Workflow Diagram

Caption: Workflow for Microwave-Assisted Triazole Synthesis.

Step-by-Step Methodology:

-

Preparation of Aminoguanidine Hydrochloride (in situ): In a suitable flask, combine aminoguanidine bicarbonate (1.0 eq) with a 37% solution of hydrochloric acid (1.5 eq). Stir the mixture for 1-2 hours at room temperature. The evolution of CO₂ will be observed. Following the reaction, evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride. Note: Commercially available aminoguanidine hydrochloride can be used directly to omit this step.[4]

-

Reaction Mixture Assembly: In a 10 mL microwave process vial, add the prepared aminoguanidine hydrochloride (1.0 eq) and the desired carboxylic acid (1.2 eq). If the carboxylic acid is a solid (e.g., benzoic acid), a minimal amount of a high-boiling solvent like isopropanol may be added.[4]

-

Microwave Synthesis: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 180 °C for 3 hours.[4]

-

Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product, typically a white solid, can often be collected directly without further purification.[4] If necessary, recrystallization from a suitable solvent like ethanol can be performed.

Data Presentation: Representative Syntheses

| Carboxylic Acid (Substituent R) | Molar Ratio (Acid:AG) | Temperature (°C) | Time (h) | Yield (%) | Source |

| Propionic Acid (Ethyl) | 1.2 : 1 | 180 | 3 | 85 | [4] |

| Valeric Acid (Butyl) | 1.2 : 1 | 180 | 3 | 82 | [4] |

| Isovaleric Acid (Isobutyl) | 1.2 : 1 | 180 | 3 | 79 | [4] |

| Benzoic Acid (Phenyl) | 1.2 : 1 | 180 | 3 | 75 | [4] |

Protocol 2: Classical Synthesis of 3-Amino-1,2,4-triazole (Parent Compound)

This procedure, adapted from Organic Syntheses, is a trusted and scaled-up method for producing the unsubstituted parent compound, a vital building block in its own right.[7]

Step-by-Step Methodology:

-

Reagent Addition: To a 500 mL two-necked round-bottomed flask fitted with a thermometer, add finely powdered aminoguanidine bicarbonate (136 g, 1.0 mole).[7] Cautiously add 98-100% formic acid (48 g, 1.05 moles).[7]

-

Initial Heating: Heat the foaming mixture gently, with occasional swirling, until the gas evolution ceases and a clear solution of aminoguanidine formate is formed.[7]

-

Cyclization: Maintain the solution at a temperature of 120 °C for 5 hours to effect cyclization.[7] An infrared heater is suitable for this purpose.

-

Isolation and Purification: Cool the solution and add 500 mL of 95% ethanol. Heat the mixture to dissolve the product and filter the solution while hot to remove any insoluble impurities.[7]

-

Final Product: Evaporate the ethanolic solution to dryness on a steam bath and dry the resulting solid in an oven at 100 °C. This yields 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole.[7] For higher purity, the product can be recrystallized from ethanol.[7]

Applications in Drug Discovery and Beyond

The 3-amino-1,2,4-triazole core synthesized from aminoguanidine is not merely a synthetic endpoint but a versatile platform for further elaboration. The exocyclic amino group and the ring nitrogen atoms provide multiple handles for functionalization, leading to diverse libraries of compounds for screening.[4] Derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][8][9][10] The straightforward and robust nature of the syntheses described herein ensures that these vital heterocyclic building blocks remain highly accessible to researchers in drug development and materials science.[1]

References

-

Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476. [Link]

-

Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 27(5), 1726. [Link]

-

Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]

-

Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]

-

Gümüş, M. K., et al. (2024). Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]

-

Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. ijisrt.com. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

-

Sjostedt, G., & Gringas, L. (1951). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 31, 12. [Link]

-

Di Mola, A., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]

-

Chernyshev, V. M., et al. (2017). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]

-

Gümüş, M. K., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

da Silva, J. G., et al. (2018). Molecular structures of the 1,2,4-triazoles and the aminoguanidine precursor. ResearchGate. [Link]

-

Wang, S., et al. (2020). Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]

-

Clement, B., et al. (2017). Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides. Beilstein Journal of Organic Chemistry, 13, 536–545. [Link]

-

Lieber, E., & Smith, G. B. L. (1939). The Chemistry of Aminoguanidine and Related Substances. Chemical Reviews, 25(2), 213-271. [Link]

-

Wang, Y., et al. (2014). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Organic & Biomolecular Chemistry, 12(23), 3947-3950. [Link]

-

Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]

- (1993). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

-

El-Sayed, W. A., & Al-Ghorbani, M. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][4][5]triazoles. RSC Advances, 10(61), 37311-37333. [Link]

-

Wang, S., et al. (2020). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 10(1), 13213. [Link]

- (1986). Process for the preparation of 3-amino-1,2,4-triazole.

-

(2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

- (1989). Process for preparing 3-amino-1,2,4-triazole.

-

Das, S., et al. (2023). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers, 10(2), 350-357. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijisrt.com [ijisrt.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity Profile of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Executive Summary: (5-amino-1H-1,2,4-triazol-3-yl)methanol is a versatile heterocyclic building block characterized by three distinct reactive centers: a primary amino group, a primary hydroxymethyl group, and the 1,2,4-triazole ring itself. This trifunctional nature makes it a valuable scaffold in medicinal chemistry, materials science, and synthetic organic chemistry.[][2] This guide provides an in-depth analysis of its reactivity, focusing on the chemoselectivity and regioselectivity of key transformations. We will explore the synthetic routes to this compound, the nuanced reactivity of its amino and triazole functionalities, the transformations of its hydroxymethyl side chain, and its applications as a precursor to more complex molecules. The discussion is grounded in established chemical principles and supported by peer-reviewed literature to provide researchers and drug development professionals with a practical and authoritative resource.

Introduction to the Scaffold

Structure, Tautomerism, and Significance

This compound, with the molecular formula C₃H₆N₄O, is a nitrogen-rich heterocycle.[3] Its structure is notable for the potential for annular prototropic tautomerism, a common feature in 1,2,4-triazoles where the N-H proton can reside on different nitrogen atoms of the ring.[4][5] This dynamic equilibrium influences the molecule's electronic properties and the nucleophilicity of the ring nitrogens. The combination of a nucleophilic amino group, a versatile hydroxymethyl group, and a stable, aromatic triazole core makes this compound a desirable starting material for constructing diverse molecular architectures, particularly in the search for novel therapeutic agents and energetic materials.[6][7]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is provided below. Spectroscopic data, such as ¹H NMR, is available for structural confirmation.[8][9]

| Property | Value | Reference |

| CAS Number | 27277-03-8 | [3] |

| Molecular Formula | C₃H₆N₄O | [3] |

| Molecular Weight | 114.11 g/mol | [3] |

| IUPAC Name | This compound | [] |

| SMILES | C(C1=NC(=NN1)N)O | [] |

| InChI Key | WQWSMVWRGAFPJX-UHFFFAOYSA-N | [] |

Synthesis and Preparation

The synthesis of 3,5-substituted 1,2,4-triazoles typically involves the cyclization of a C-N-N building block (like aminoguanidine) with a suitable carboxylic acid derivative.[4][10] For this compound, a logical and efficient route involves the condensation of aminoguanidine with glycolic acid or its derivatives.

General Synthetic Workflow

The pathway generally proceeds via an intermediate N-guanylhydrazide, which then undergoes base- or heat-induced cyclization and dehydration to form the stable 1,2,4-triazole ring.

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis from Aminoguanidine Bicarbonate and Ethyl Glycolate

This protocol is a representative example based on established methods for similar triazole syntheses.[11][12]

-

Step 1: Formation of the Intermediate. In a round-bottom flask equipped with a reflux condenser, combine aminoguanidine bicarbonate (1.0 eq) and ethyl glycolate (1.1 eq) in a suitable high-boiling solvent such as ethanol or n-butanol.

-

Step 2: Condensation. Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of starting materials and the formation of the hydrazide intermediate.

-

Step 3: Cyclization. After cooling slightly, add a base such as sodium methoxide or potassium hydroxide (1.2 eq) to the reaction mixture.

-

Step 4: Ring Closure. Heat the mixture again to reflux for an additional 8-12 hours to drive the cyclization and dehydration, leading to the formation of the triazole ring.

-

Step 5: Isolation and Purification. Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like methanol/water or ethanol/acetonitrile to yield the pure this compound.

Reactivity of the Triazole Core and Exocyclic Amino Group

The presence of four nitrogen atoms (three in the ring, one exocyclic) with varying degrees of nucleophilicity makes the reactivity of this scaffold particularly complex and interesting. Computational studies on related C-amino-1H-1,2,4-triazoles suggest that the global nucleophilicity is high, with multiple potential sites for electrophilic attack.[13]

N-Acylation: A Study in Regioselectivity

Acylation is one of the most studied reactions for 5-amino-1,2,4-triazoles.[14] The reaction can occur on the exocyclic amino group or on the ring (annular) nitrogen atoms. The outcome is highly dependent on the reaction conditions.[15][16][17]

-

Kinetic vs. Thermodynamic Control: Rapid acylation under mild conditions, for instance with an equivalent of acetic anhydride in DMF, can lead to selective annular monoacetylation, often at the N1 position. This kinetically favored product may then rearrange to a more thermodynamically stable isomer.[17][18]

-

Exocyclic Acylation: To favor acylation on the less nucleophilic exocyclic amino group, the ring nitrogens can be passivated. This is often achieved by performing the reaction under conditions that protonate the ring or by using protecting groups.

-

Di- and Tri-acylation: Using stronger conditions, such as refluxing in neat acetic anhydride, can lead to multiple acetylations, producing a mixture of di- and even tri-acetylated derivatives.[16][17]

Caption: Regioselectivity in the acylation of 5-amino-1,2,4-triazoles.

N-Alkylation: Navigating Multiple Nucleophilic Centers

Similar to acylation, N-alkylation can occur at multiple nitrogen centers. The quaternization of 1-substituted 3-amino-1,2,4-triazoles often proceeds with low selectivity, involving the N2, N4, and exocyclic amino groups as potential reaction centers.[13] Achieving selective alkylation on a specific nitrogen atom typically requires a multi-step approach involving protecting groups or the use of directing groups. Continuous flow methods using catalysts like γ-Al₂O₃ have also been explored for N-alkylation of amino alcohols, though selectivity remains a challenge.[19]

Formation of Fused Ring Systems

The bifunctional nature of the 5-amino-1,2,4-triazole moiety makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines and triazolo[5,1-c][8][13][20]triazines.[6] These reactions typically involve condensation with a 1,3-dielectrophile (e.g., a β-ketoester or malononitrile), where the exocyclic amino group and an adjacent ring nitrogen (N1 or N2) act as a dinucleophile.

Reactivity of the C3-Hydroxymethyl Group

The primary alcohol at the C3 position offers a versatile handle for further functionalization, behaving similarly to other primary alcohols but influenced by the adjacent electron-withdrawing triazole ring.

Oxidation to Aldehyde and Carboxylic Acid

-

To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) can be used to selectively oxidize the primary alcohol to the corresponding aldehyde, 5-amino-1H-1,2,4-triazole-3-carbaldehyde. This aldehyde is a key intermediate for reactions like reductive amination and Wittig olefination.

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the alcohol directly to the carboxylic acid, 5-amino-1H-1,2,4-triazole-3-carboxylic acid. This derivative and its esters have been studied for their own reactivity patterns.[15]

Conversion to Halides and Other Leaving Groups

The hydroxyl group can be readily converted into a better leaving group to facilitate nucleophilic substitution.

-

Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative. These halo-derivatives are potent electrophiles for alkylating various nucleophiles.

-

Sulfonylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding tosylate or mesylate esters. These are excellent substrates for Sₙ2 reactions.

Esterification and Etherification

-

Esterification: Standard Fischer esterification (with a carboxylic acid and acid catalyst) or reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding ester at the hydroxymethyl position.

-

Etherification: Under basic conditions (e.g., using NaH to deprotonate the alcohol), the resulting alkoxide can be alkylated with an alkyl halide (Williamson ether synthesis) to form an ether.

Caption: Key transformations of the C3-hydroxymethyl group.

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable intermediate in several fields.

-

Medicinal Chemistry: The 1,2,4-triazole core is a well-known pharmacophore present in numerous approved drugs.[11] This scaffold allows for the exploration of chemical space in three dimensions by modifying the amino group, the hydroxymethyl group, and the triazole nitrogens, making it ideal for generating libraries of compounds for high-throughput screening against biological targets such as kinases, parasites, and viruses.[2][7]

-

Energetic Materials: Nitrogen-rich compounds like aminotriazoles are precursors to energetic materials.[21] While the parent compound is not itself a primary explosive, functionalization with nitro groups can lead to compounds with high thermal stability and energetic performance.[22][23]

-

Coordination Chemistry: With four nitrogen atoms and one oxygen atom, the molecule and its derivatives can act as polydentate ligands for various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and materials science.

Thermal Stability and Safety Considerations

Amino-triazole derivatives are generally characterized by good thermal stability due to the aromaticity of the triazole ring.[21] However, like many nitrogen-rich compounds, they can undergo energetic decomposition at elevated temperatures. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on analogous compounds show decomposition onsets often well above 200 °C.[22] The introduction of an amino group can, in some cases, increase the thermal stability of a heterocyclic core.[22]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Conclusion

This compound presents a rich and nuanced reactivity profile governed by the interplay of its three functional groups. A deep understanding of the factors controlling chemo- and regioselectivity—such as solvent, temperature, and reagent stoichiometry—is critical for its effective use in synthesis. Its ability to serve as a versatile scaffold for derivatization at the N-amino, C-hydroxymethyl, and triazole ring positions solidifies its role as a high-value building block for the creation of novel compounds in drug discovery and advanced materials.

References

- Russian Journal of Organic Chemistry. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives.

- ResearchGate. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives.

- CrystEngComm (RSC Publishing). Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole.

-

ChemicalBook. (5-Amino-1H-[8][13][20]triazol-3-yl)-methanol(27277-03-8) 1 H NMR. Available from:

-

PubMed. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[8][13][20]triazole-3-carboxylate. Available from:

- Benchchem. A Technical Guide to the Thermodynamic Stability of 4-amino-1H-1,2,3-triazole-5-carboxamide.

- RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles.

- PMC. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.

-

Santa Cruz Biotechnology. (5-Amino-1H-[8][13][20]triazol-3-yl)-methanol | CAS 27277-03-8. Available from:

- Google Patents. US4230715A - 1,2,4-Triazole-3-thiols as antisecretory agents.

- Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

-

Semantic Scholar. Acetylation of 5-amino-1H-[8][13][20]triazole revisited. Available from:

-

BOC Sciences. CAS 27277-03-8 (5-Amino-1H-[8][13][20]triazol-3-yl)-methanol. Available from:

- PMC - NIH. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.

- PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Google Patents. EP0375061A1 - Preparation of 5-amino-1,2,4-triazole-3-sulfonamides and intermediates.

-

PubMed. Acetylation of 5-amino-1H-[8][13][20]triazole revisited. Available from:

- PMC - PubMed Central. Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters.

- PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- PubMed Central. Application of triazoles in the structural modification of natural products.

- Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.

- Google Patents. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.

-

Wiley Online Library. Synthesis and Anticancer Evaluation of Some Novel 5-Amino[8][13][20]Triazole Derivatives. Available from:

- ResearchGate. (PDF) Thermochemistry of amino-1,2,4-triazole derivatives.

- SpectraBase. 1H-1,2,4-triazole-3-methanol, 5-amino- - Optional[1H NMR] - Spectrum.

-

ResearchGate. Synthesis, Structure and Properties of N-Acetylated Derivatives of Methyl 5-Amino-1H-[8][13][20]triazole-3-carboxylate | Request PDF. Available from:

- Santa Cruz Biotechnology. This compound | CAS 63870-39-3.

- Semantic Scholar. Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives.

- Google Patents. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

- RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.

- Journal of Medicinal Chemistry. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

-

ResearchGate. Acetylation of 5-amino-1H-[8][13][20]triazole revisited. Available from:

- NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- ResearchGate. 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry.

- Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

- MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.

Sources

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylation of 5-amino-1H-[1,2,4]triazole revisited. | Semantic Scholar [semanticscholar.org]

- 17. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 20. ovid.com [ovid.com]

- 21. Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Tautomerism of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its biological activity being intricately linked to its tautomeric state. This guide provides a comprehensive technical examination of the tautomeric landscape of (5-amino-1H-1,2,4-triazol-3-yl)methanol. We will delve into the theoretical underpinnings of its tautomeric forms, present robust experimental methodologies for their characterization, and discuss the profound implications of this tautomerism in the realm of drug discovery and development. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this versatile heterocyclic motif.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design.[1] For heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is of paramount importance. The position of the mobile proton within the triazole ring dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional structure.[2] These molecular features, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profiles.[3]

This compound, a 3,5-disubstituted 1,2,4-triazole, can theoretically exist in three annular tautomeric forms: the 1H, 2H, and 4H tautomers. The equilibrium between these forms is delicately balanced by the electronic nature of the substituents—an amino group and a hydroxymethyl group in this case—as well as by environmental factors such as the solvent.[3] An understanding of the predominant tautomeric form is therefore critical for predicting its biological activity and for the rational design of novel therapeutics.

Theoretical Framework: Unraveling the Tautomeric Landscape

The unsymmetrical substitution of the 1,2,4-triazole ring in this compound gives rise to three potential annular tautomers. The relative stability of these tautomers is governed by the electronic properties of the amino and hydroxymethyl substituents. Generally, the tautomeric equilibrium in 3,5-disubstituted 1,2,4-triazoles favors the form where the proton resides on the nitrogen atom closer to the more electron-releasing substituent.[2]

In the case of this compound, the amino group at the C5 position is a strong electron-donating group, while the hydroxymethyl group at the C3 position is also electron-donating, albeit to a lesser extent. This electronic arrangement strongly suggests that the proton will preferentially reside on the nitrogen atoms of the "amino-substituted side" of the ring. Consequently, the 5-amino-1H-1,2,4-triazole and 3-amino-2H-1,2,4-triazole tautomers are expected to be more stable than the 4H tautomer.

Extensive research on closely related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has shown through both NMR spectroscopy and X-ray crystallography that the 5-amino-1H-tautomer is the predominant form .[1][3] This provides strong evidence to hypothesize that this compound also exists predominantly in the 5-amino-1H tautomeric form.

Caption: Predicted tautomeric equilibrium of this compound.

Computational Chemistry: A Predictive Tool

While experimental data on analogous compounds provide a strong indication, computational chemistry offers a powerful tool for the quantitative prediction of tautomer stability. Density Functional Theory (DFT) calculations can be employed to determine the relative Gibbs free energies of the different tautomers in both the gas phase and in various solvents.[4]

Table 1: Hypothetical Relative Energies of Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| 5-amino-1H | 0.00 | 0.00 |

| 3-amino-2H | +2.5 | +1.8 |

| 5-amino-4H | +7.8 | +6.5 |

Note: These are illustrative values based on general trends for substituted 1,2,4-triazoles and require specific DFT calculations for this compound for validation.

Experimental Validation: Characterizing the Dominant Tautomer

A multi-pronged experimental approach is essential for the unambiguous characterization of the predominant tautomeric form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomeric equilibria in solution.[5] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the amino (NH₂) protons, the triazole ring proton (NH), and the methylene (CH₂) protons of the methanol group.

-

Acquire a ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative.

-